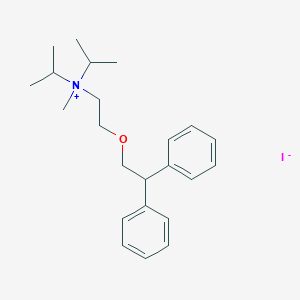

Diisopropyl(2-(2,2-diphenylethoxy)ethyl)methylammonium iodide

Description

Properties

CAS No. |

102571-22-2 |

|---|---|

Molecular Formula |

C23H34INO |

Molecular Weight |

467.4 g/mol |

IUPAC Name |

2-(2,2-diphenylethoxy)ethyl-methyl-di(propan-2-yl)azanium;iodide |

InChI |

InChI=1S/C23H34NO.HI/c1-19(2)24(5,20(3)4)16-17-25-18-23(21-12-8-6-9-13-21)22-14-10-7-11-15-22;/h6-15,19-20,23H,16-18H2,1-5H3;1H/q+1;/p-1 |

InChI Key |

HVLOTLVKYOIRSA-UHFFFAOYSA-M |

SMILES |

CC(C)[N+](C)(CCOCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |

Canonical SMILES |

CC(C)[N+](C)(CCOCC(C1=CC=CC=C1)C2=CC=CC=C2)C(C)C.[I-] |

Synonyms |

2-(2,2-diphenylethoxy)ethyl-methyl-dipropan-2-yl-azanium iodide |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SNK-860 involves several key steps:

Condensation of 4-fluoroanisole with maleic anhydride: This reaction, facilitated by aluminum chloride in hot 1,2-dichloroethane, yields (E)-4-(5-fluoro-2-hydroxyphenyl)-4-oxo-2-butenoic acid.

Cyclization: The product is cyclized using sodium bicarbonate in boiling water to form racemic 6-fluoro-4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid.

Formation of acyl chloride: The acid is converted to its acyl chloride derivative using thionyl chloride.

Amide formation: The acyl chloride reacts with (S)-(-)-1-phenylethylamine to form a diastereomeric mixture of amides.

Cyclization and separation: The mixture undergoes cyclization with potassium cyanide and ammonium carbonate in hot water, followed by separation and recrystallization to obtain the desired diastereomer.

Industrial Production Methods

Industrial production of SNK-860 follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The process involves stringent control of reaction conditions and purification steps to ensure the high quality of the final product .

Chemical Reactions Analysis

Types of Reactions

SNK-860 primarily undergoes:

Oxidation: Involving the conversion of functional groups to higher oxidation states.

Reduction: Reduction of specific functional groups, often using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions, particularly involving the fluorine atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

SNK-860 has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studying aldose reductase inhibition and related biochemical pathways.

Biology: Investigated for its effects on cellular processes and enzyme activity.

Medicine: Explored for its therapeutic potential in treating diabetic complications, particularly neuropathy and retinopathy.

Industry: Utilized in the development of pharmaceuticals targeting metabolic disorders

Mechanism of Action

SNK-860 exerts its effects by inhibiting aldose reductase, an enzyme that catalyzes the reduction of glucose to sorbitol. By blocking this enzyme, SNK-860 prevents the accumulation of sorbitol, which is implicated in the pathogenesis of diabetic complications. The compound specifically targets the active site of aldose reductase, binding with high affinity and inhibiting its activity .

Comparison with Similar Compounds

Similar Compounds

Epalrestat: Another aldose reductase inhibitor used in the treatment of diabetic neuropathy.

Sorbinil: An early aldose reductase inhibitor with similar therapeutic applications.

Tolrestat: A compound with comparable inhibitory activity against aldose reductase

Uniqueness of SNK-860

SNK-860 stands out due to its high potency and selectivity for aldose reductase. It has demonstrated superior efficacy in preclinical and clinical studies, with a favorable safety profile. Additionally, its unique chemical structure allows for effective inhibition of aldose reductase without significant off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.